Ethyl 2,7-dimethylimidazo[1,2-a]pyridine-3-carboxylate
Overview
Description
Ethyl 2,7-dimethylimidazo[1,2-a]pyridine-3-carboxylate is a chemical compound with the linear formula C12H14N2O2 . It is a solid substance and is used by researchers as part of a collection of rare and unique chemicals .
Synthesis Analysis
The synthesis of Ethyl 2,7-dimethylimidazo[1,2-a]pyridine-3-carboxylate has been reported in the literature . The compound was obtained as a white solid with a yield of 78% . The melting point was reported to be between 161–163 °C .Molecular Structure Analysis
The molecular structure of Ethyl 2,7-dimethylimidazo[1,2-a]pyridine-3-carboxylate has been analyzed using density functional theory (DFT) and compared with X-ray diffraction values . The results of the conformational analysis indicate that the molecular structure optimized by DFT is consistent with the crystal structure determined by single crystal X-ray diffraction .Chemical Reactions Analysis
While specific chemical reactions involving Ethyl 2,7-dimethylimidazo[1,2-a]pyridine-3-carboxylate are not detailed in the search results, the compound is known to be an important intermediate in the synthesis of imidazo[1,2-a]pyridine compounds .Physical And Chemical Properties Analysis
Ethyl 2,7-dimethylimidazo[1,2-a]pyridine-3-carboxylate is a solid substance . It has a molecular weight of 218.26 , and its InChI Code is 1S/C12H14N2O2/c1-4-16-12(15)11-9(3)13-10-7-8(2)5-6-14(10)11/h5-7H,4H2,1-3H3 .Scientific Research Applications
Antituberculosis Activity
Ethyl 2,7-dimethylimidazo[1,2-a]pyridine-3-carboxylate derivatives have been synthesized and evaluated for their antituberculosis activity. Research by Jadhav et al. (2016) and Moraski et al. (2011) demonstrates that some of these derivatives exhibit moderate to good antituberculosis activity, particularly against Mycobacterium tuberculosis strains, including multi- and extensive drug-resistant strains (Jadhav et al., 2016); (Moraski et al., 2011).
Synthesis and Chemical Properties
The compound is used in the synthesis of various derivatives with potential biological activities. Zhu et al. (2003) demonstrated its use in [4 + 2] annulation reactions to produce tetrahydropyridines with significant yields and regioselectivity (Zhu et al., 2003). Additionally, research by Abe et al. (2010) explored its use in synthesizing spiro compounds, revealing interesting NMR spectroscopy behavior in these derivatives (Abe et al., 2010).
Antioxidant Activity
Derivatives of Ethyl 2,7-dimethylimidazo[1,2-a]pyridine-3-carboxylate have shown potential as antioxidants. Zaki et al. (2017) synthesized novel pyrrolyl selenolopyridine compounds, some of which exhibited remarkable antioxidant activity, comparable to ascorbic acid (Zaki et al., 2017).
Catalytic Activity
The derivatives of Ethyl 2,7-dimethylimidazo[1,2-a]pyridine-3-carboxylate have been evaluated for catalytic activity. Saddik et al. (2012) explored their use in oxidizing catechol to o-quinone, demonstrating effective catalysis with varying ligands and transition metals (Saddik et al., 2012).
Safety And Hazards
The compound is associated with several hazard statements including H302, H315, H319, H335 . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261), wearing protective gloves/protective clothing/eye protection/face protection (P280), and if in eyes: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing (P305+P351+P338) .
Future Directions
properties
IUPAC Name |
ethyl 2,7-dimethylimidazo[1,2-a]pyridine-3-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14N2O2/c1-4-16-12(15)11-9(3)13-10-7-8(2)5-6-14(10)11/h5-7H,4H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CQNUHMHESISBRX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(N=C2N1C=CC(=C2)C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90350546 | |
Record name | ethyl 2,7-dimethylimidazo[1,2-a]pyridine-3-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90350546 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
218.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 2,7-dimethylimidazo[1,2-a]pyridine-3-carboxylate | |
CAS RN |
81448-48-8 | |
Record name | ethyl 2,7-dimethylimidazo[1,2-a]pyridine-3-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90350546 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
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Synthesis routes and methods II
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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